molecular formula C18H36O B146250 Cetyl vinyl ether CAS No. 822-28-6

Cetyl vinyl ether

Cat. No.: B146250
CAS No.: 822-28-6
M. Wt: 268.5 g/mol
InChI Key: UKDKWYQGLUUPBF-UHFFFAOYSA-N
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Description

Cetyl vinyl ether, also known as hexadecyl vinyl ether, is an organic compound with the chemical formula C18H36O. It is a member of the vinyl ether family, characterized by the presence of a vinyl group (CH2=CH-) attached to an oxygen atom, which is further bonded to a cetyl group (C16H33-). This compound is known for its applications in polymer chemistry and as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cetyl vinyl ether can be synthesized through the reaction of cetyl alcohol with acetylene in the presence of a base, such as sodium or potassium hydroxide. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the vinyl ether linkage.

Industrial Production Methods: In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves the continuous feeding of cetyl alcohol and acetylene into a reactor, where the reaction is catalyzed by a base. The product is then purified through distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cetyl vinyl ether undergoes various chemical reactions, including:

    Polymerization: It can polymerize to form poly(this compound), which is used in the production of specialty polymers.

    Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form cetyl alcohol and acetaldehyde.

    Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Polymerization: Initiated by free radicals or cationic catalysts under controlled conditions.

    Hydrolysis: Catalyzed by acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Addition Reactions: Typically carried out in the presence of halogens (e.g., chlorine) or hydrogen halides (e.g., hydrogen chloride).

Major Products Formed:

    Polymerization: Poly(this compound)

    Hydrolysis: Cetyl alcohol and acetaldehyde

    Addition Reactions: Halogenated or hydrogenated derivatives of this compound

Scientific Research Applications

Cetyl vinyl ether has a wide range of applications in scientific research, including:

    Polymer Chemistry: Used as a monomer in the synthesis of specialty polymers with unique properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

    Surfactants: Utilized in the production of surfactants and emulsifiers for industrial and consumer products.

    Biomedical Research: Investigated for its potential use in drug delivery systems and as a component in biomedical materials.

Comparison with Similar Compounds

  • Methyl vinyl ether
  • Ethyl vinyl ether
  • Butyl vinyl ether
  • Hexyl vinyl ether

Comparison: Cetyl vinyl ether is unique among vinyl ethers due to its long cetyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring hydrophobicity, such as surfactants and specialty polymers. In contrast, shorter-chain vinyl ethers like methyl vinyl ether and ethyl vinyl ether are more hydrophilic and are used in different applications, such as adhesives and coatings.

This compound’s unique combination of a reactive vinyl group and a long hydrophobic chain makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

1-ethenoxyhexadecane
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InChI

InChI=1S/C18H36O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-4-2/h4H,2-3,5-18H2,1H3
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InChI Key

UKDKWYQGLUUPBF-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCOC=C
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Molecular Formula

C18H36O
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DSSTOX Substance ID

DTXSID4061171
Record name Hexadecane, 1-(ethenyloxy)-
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Molecular Weight

268.5 g/mol
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Physical Description

Melting point = 16 deg C; [ChemIDplus]
Record name Cetyl vinyl ether
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CAS No.

822-28-6
Record name Cetyl vinyl ether
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Record name Hexadecane, 1-(ethenyloxy)-
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Record name 1-vinyloxyhexadecane
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Record name CETYL VINYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of Cetyl Vinyl Ether (CVE) in materials science?

A1: this compound is primarily used as a comonomer to modify the properties of Polyvinyl Chloride (PVC). [, , ] Studies have explored blends of PVC with a copolymer of vinyl chloride and this compound, demonstrating improved processing characteristics and physical properties. [, , ] For example, these blends exhibit higher fusion rates during processing, enhanced impact strength with the addition of impact modifiers, and a wider range of optimal processing conditions in injection molding. [, ]

Q2: How does the presence of this compound impact the melt viscosity of Polyvinyl Chloride (PVC) blends?

A2: Research indicates that incorporating this compound into PVC blends leads to a less temperature-dependent melt viscosity compared to pure PVC or lightly plasticized PVC compositions. [] This effect is particularly noticeable in blends with 25% to 75% copolymer content, where the flow activation energy remains constant. [] Microscopic observations and dynamic loss measurements suggest a two-phase structure in these blends, with the copolymer potentially encapsulating the flow units of the PVC and copolymer compatible mix during processing. []

Q3: Can you elaborate on the impact of this compound on the thermal stability of PVC blends during processing?

A3: Blends of PVC and a copolymer of vinyl chloride and this compound demonstrate enhanced heat stability during processing. [] This is attributed to the lubricant action of the this compound copolymer, which reduces friction heat generation during mixing. [] This effect is evident in plastogram measurements, showing prolonged equilibrium torque for the blends compared to PVC homopolymer. []

Q4: Beyond PVC modification, are there other applications where this compound plays a role?

A4: this compound has been investigated in the context of electron transfer reactions. [, ] Studies demonstrate that a copolymer of maleic acid and this compound (MA-CVE), classified as a polysoap, exhibits significant retardation effects on the reduction rate of dialkylviologens by sodium dithionite. [, ] This retardation is attributed to the microenvironment created by the MA-CVE, impacting the kinetics of electron transfer. [, ]

Q5: Are there specific structural features of this compound that contribute to its observed effects in these applications?

A5: While the provided research doesn't delve into detailed structure-activity relationships for this compound, some inferences can be made. The long alkyl chain (Cetyl) contributes to its hydrophobic nature. [, ] In the context of PVC blends, this hydrophobicity likely influences its compatibility with PVC and its role as an internal lubricant. [, , ] In the electron transfer studies, this hydrophobicity is key to the interactions with dialkylviologens within the MA-CVE polysoap microenvironment. [, ] The vinyl ether functionality (CH2=CHO-) is crucial for polymerization and copolymerization reactions. []

Q6: What are the potential future research directions for this compound?

A6: Further research could focus on:

  • Novel Applications: Exploring this compound's potential in areas like drug delivery systems, where its amphiphilic nature could be leveraged. []

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